3-Ethoxy-5-formylphenylboronic acid

Beschreibung

Significance of Arylboronic Acids as Synthetic Intermediates and Reagents

Arylboronic acids, organic compounds containing a boronic acid functional group attached to an aryl group, are pivotal in modern organic synthesis. rsc.orgrsc.orgbohrium.com Their prominence stems primarily from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wisdomlib.org This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgwisdomlib.org

Beyond the venerable Suzuki coupling, the utility of arylboronic acids has expanded significantly. They are now recognized as versatile reagents capable of participating in a diverse range of chemical transformations, including C-N and C-O bond formation. nih.gov Furthermore, recent research has unveiled their capacity to serve as precursors to aryl radicals, opening up novel synthetic pathways that diverge from traditional organometallic mechanisms. rsc.orgrsc.orgbohrium.com This ever-expanding repertoire of reactions underscores the enduring importance of arylboronic acids as foundational building blocks in the chemist's toolbox. mackenzie.brresearchgate.net Their stability, commercial availability, and generally low toxicity further contribute to their widespread adoption. nih.gov

Overview of Formylphenylboronic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Within the broader class of arylboronic acids, formylphenylboronic acid derivatives represent a particularly valuable subclass. These bifunctional molecules possess both a boronic acid group, capable of undergoing cross-coupling reactions, and a formyl (aldehyde) group, which can be readily transformed into a wide variety of other functional groups. wikipedia.org This dual reactivity makes them powerful synthons for the construction of complex and highly functionalized molecules.

For instance, 4-formylphenylboronic acid is a well-established building block used in the synthesis of diverse compounds through reactions such as Suzuki couplings, fluoroalkylations, and Hantzsch condensations. sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com In medicinal chemistry, the formyl group can serve as a handle for the introduction of pharmacologically relevant moieties or for conjugation to biomolecules. rsc.org The interplay between the boronic acid and the aldehyde allows for sequential and orthogonal chemical modifications, providing a strategic advantage in multistep syntheses. The development of heterobifunctional crosslinkers based on formylphenylboronic acids further highlights their utility in bioconjugation and chemical biology. rsc.org

Unique Structural Features and Functional Group Interplay within 3-Ethoxy-5-formylphenylboronic Acid

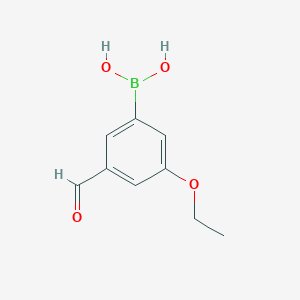

This compound is a specific derivative that showcases an interesting arrangement of functional groups on the phenyl ring. The molecule features a boronic acid group, an electron-withdrawing formyl group, and an electron-donating ethoxy group, all positioned in a meta-relationship to one another. This particular substitution pattern influences the electronic properties and reactivity of the molecule in distinct ways.

Eigenschaften

IUPAC Name |

(3-ethoxy-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9-4-7(6-11)3-8(5-9)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWAEFBQEMQRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584657 | |

| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-04-5 | |

| Record name | B-(3-Ethoxy-5-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Ethoxy 5 Formylphenylboronic Acid

Strategies for the Preparation of Aryl Halide Precursors bearing Ethoxy and Formyl Functionalities

The cornerstone of most synthetic routes towards 3-ethoxy-5-formylphenylboronic acid is the preparation of a key intermediate: an aryl halide, typically 1-bromo-3-ethoxy-5-formylbenzene or its iodo-analogue. The synthesis of this precursor can be approached in two primary ways: by formylating a pre-existing 1-halo-3-ethoxybenzene or by halogenating a 3-ethoxybenzaldehyde (B1676413) derivative.

Route A: Formylation of a Halogenated Precursor

One common strategy begins with 1-bromo-3-ethoxybenzene. The formyl group can be introduced using an electrophilic formylation reaction. The Vilsmeier-Haack reaction is particularly effective for this transformation. nrochemistry.comyoutube.comchemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.comchemistrysteps.com The ethoxy group is an ortho-, para-directing activator, and the bromine is a deactivating ortho-, para-director. In the 1-bromo-3-ethoxybenzene system, the activating ethoxy group directs the incoming electrophile (the Vilsmeier reagent) to the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the adjacent bromine at C1 makes the C2 position less favorable. The C4 and C6 positions are electronically activated, but the position para to the ethoxy group (C6) is often favored, leading to the desired 1-bromo-5-ethoxy-3-formylbenzene (an isomer). To achieve the target 3-bromo-5-ethoxybenzaldehyde, one would need to start with a precursor that directs formylation to the correct position or use a more advanced directed metalation strategy.

Route B: Halogenation of an Aldehyde Precursor

Alternatively, the synthesis can commence with 3-ethoxybenzaldehyde. This substrate can undergo electrophilic aromatic substitution to introduce a halogen. Bromination is a common choice, often using reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The ethoxy and formyl groups have competing directing effects; the ethoxy group is a strong activator directing ortho- and para-, while the formyl group is a deactivator directing meta-. The position between the two groups (C2) is activated by the ethoxy group, as is the C4 position. The C6 position is also activated by the ethoxy group. The C5 position is meta to the formyl group. The outcome of the halogenation depends heavily on the reaction conditions, but bromination of a similar compound, 3-methoxybenzaldehyde, has been shown to yield a mixture of mono- and di-brominated products. researchgate.net Careful optimization would be required to selectively obtain the desired 3-bromo-5-ethoxybenzaldehyde. Iodination can be achieved using reagents such as N-Iodosuccinimide (NIS) in acetic acid. chemicalbook.com

Organometallic Approaches: Grignard and Organolithium Reagent Generation

A classical and widely used method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a boron electrophile. masterorganicchemistry.com This typically begins with the aryl halide precursor, such as 3-bromo-5-ethoxybenzaldehyde (or its protected form).

Grignard Reagent Formation: The Grignard reagent is formed by reacting the aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.org This process, however, is fundamentally incompatible with the free aldehyde (formyl) group present in the precursor. masterorganicchemistry.comlibretexts.org The highly nucleophilic and basic carbanion of the Grignard reagent would readily attack the electrophilic carbonyl carbon of the aldehyde on another molecule, leading to unwanted side reactions and polymerization. chemistrysteps.compressbooks.pub Therefore, protection of the formyl group is mandatory before attempting to form the Grignard reagent (see Section 2.5).

Organolithium Reagent Formation: An alternative organometallic route is the generation of an aryllithium species. This is typically achieved through a halogen-lithium exchange reaction, where the aryl halide is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). This method is often faster and cleaner than Grignard formation. However, like Grignard reagents, aryllithium reagents are extremely strong bases and nucleophiles and are incompatible with the unprotected formyl group. libretexts.org Consequently, functional group protection is also an absolute prerequisite for this pathway.

Boronylation Reactions: Electrophilic Trapping with Borate Esters and Subsequent Hydrolysis

Once the organometallic intermediate (either Grignard or organolithium reagent) of the protected aryl halide is successfully generated, it is treated with a boron electrophile. This step is known as boronylation.

The most common electrophiles for this purpose are trialkyl borates, such as trimethyl borate, B(OMe)₃, or triisopropyl borate, B(Oi-Pr)₃. The reaction involves the nucleophilic attack of the aryl carbanion on the electron-deficient boron atom of the borate ester. This reaction must be carried out at low temperatures (typically -78 °C) to prevent multiple additions of the organometallic reagent to the boron center.

This electrophilic trapping results in the formation of a boronate ester intermediate. The final step to obtain the desired boronic acid is the hydrolysis of this ester. This is usually accomplished by adding an aqueous acid (e.g., dilute HCl or H₂SO₄) during the reaction workup. The acid protonates the alkoxy groups on the boron, which are then displaced by water molecules, yielding the final this compound after the simultaneous deprotection of the formyl group.

Transition Metal-Catalyzed Boronylation Routes and Their Optimization

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to classical organometallic methods, offering broader functional group tolerance and milder reaction conditions. The Miyaura borylation is the most prominent of these methods for synthesizing arylboronic esters. acsgcipr.orgmdpi.comnih.govorganic-chemistry.org

This reaction involves the coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is typically catalyzed by a palladium complex. nih.gov

Key Components and Optimization:

Catalyst: A palladium source, such as Pd(OAc)₂, PdCl₂(dppf), or Pd₂(dba)₃, is used. The choice of ligand is crucial for catalytic efficiency. Phosphine (B1218219) ligands like tricyclohexylphosphine (PCy₃), SPhos, or XPhos are often employed to enhance the activity of the catalyst. mdpi.comnih.govresearchgate.net

Base: A base is required for the transmetalation step of the catalytic cycle. Weak bases like potassium acetate (B1210297) (KOAc) or potassium phosphate (K₃PO₄) are commonly used to avoid competing Suzuki-Miyaura coupling of the product. nih.govorganic-chemistry.org The use of lipophilic bases such as potassium 2-ethylhexanoate has been shown to improve reaction rates and allow for lower temperatures. researchgate.net

Solvent: Aprotic polar solvents like dioxane, DMSO, or THF are typically used. nih.gov

One of the major advantages of the Miyaura borylation is its high functional group tolerance. mdpi.comresearchgate.net Unlike Grignard and organolithium routes, this method is often compatible with unprotected aldehydes, potentially allowing for a more direct synthesis from 3-bromo-5-ethoxybenzaldehyde without the need for protection/deprotection steps. Optimization of the catalyst, ligand, base, and solvent system is critical to maximize the yield and prevent side reactions like dehalogenation or homocoupling. researchgate.netresearchgate.net

| Parameter | Common Reagents/Conditions | Purpose in Reaction |

| Aryl Halide | Ar-Br, Ar-I | Electrophilic partner |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate moiety |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Ligand | PCy₃, SPhos, XPhos | Stabilizes and activates the palladium catalyst |

| Base | KOAc, K₃PO₄, K₂CO₃ | Promotes the transmetalation step |

| Solvent | Dioxane, DMSO, Toluene | Solubilizes reactants and facilitates reaction |

Functional Group Compatibility and Protection/Deprotection Strategies during Synthesis

As highlighted in Section 2.2, the primary challenge in the synthesis of this compound via organometallic routes is the incompatibility of the formyl group with strongly nucleophilic and basic reagents. masterorganicchemistry.comlibretexts.org The ethoxy group, being an ether, is generally stable under these conditions.

Protection of the Formyl Group: To circumvent this issue, the formyl group must be temporarily converted into a less reactive functional group—a process known as protection. pressbooks.pub For aldehydes and ketones, the most common protecting group is an acetal. masterorganicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.org

Acetal Formation: The aldehyde is reacted with two equivalents of an alcohol or, more commonly, one equivalent of a diol like ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH). total-synthesis.comyoutube.comsynarchive.com This forms a cyclic acetal (a 1,3-dioxolane), which is stable to strong bases, nucleophiles, and hydrides. pressbooks.publibretexts.orgkhanacademy.org The water produced during the reaction is typically removed using a Dean-Stark apparatus to drive the equilibrium towards acetal formation. total-synthesis.com

Deprotection of the Acetal: Once the boron functionality has been successfully introduced and the boronate ester is formed, the protecting group must be removed to regenerate the formyl group.

Acetal Hydrolysis: Acetals are readily cleaved back to the original carbonyl compound by treatment with aqueous acid. pressbooks.pubresearchgate.netmdpi.com This step is often conveniently combined with the hydrolysis of the boronate ester during the final acidic workup of the reaction mixture.

Protect the formyl group of the aryl halide precursor as an acetal.

Generate the Grignard or organolithium reagent.

React with a trialkyl borate to form a protected boronate ester.

Perform an acidic workup to hydrolyze both the boronate ester and the acetal, yielding the final product.

| Step | Reaction | Reagents | Key Considerations |

| Protection | Aldehyde → Acetal | Ethylene glycol, cat. TsOH | Removal of water is necessary to drive the reaction to completion. |

| Deprotection | Acetal → Aldehyde | Aqueous Acid (e.g., HCl, H₂SO₄) | The acetal is stable to base but labile in acid. |

Purification and Isolation Techniques for this compound

The purification of arylboronic acids can be challenging due to their physical properties. They are often polar, crystalline solids with high melting points and can be prone to dehydration to form cyclic anhydrides known as boroxines. Several techniques can be employed for the purification of the final product.

Recrystallization: This is a common method for purifying solid boronic acids. Solvents such as hot water or mixtures of an organic solvent (like ethanol or ethyl acetate) and water can be effective. researchgate.netreddit.com The choice of solvent depends on the specific solubility profile of the target compound and its impurities.

Chromatography: While possible, silica (B1680970) gel chromatography of boronic acids can be problematic due to their strong adsorption to the polar stationary phase, leading to peak tailing and poor recovery. researchgate.netresearchgate.net Using neutral alumina as the stationary phase or treating the silica gel with boric acid can mitigate these issues. researchgate.net For boronate esters, which are less polar, standard silica gel chromatography is often more straightforward. researchgate.net High-performance liquid chromatography (HPLC) can also be used for analysis and purification. waters.com

Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9) and can be converted into their corresponding boronate salts by treatment with a base. google.com A purification strategy involves dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., NaOH). The aqueous layer containing the boronate salt is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the pure boronic acid, which can be collected by filtration. researchgate.netgoogle.com

Derivatization: In some cases, boronic acids are purified by converting them into a more stable, easily crystallizable derivative. For example, reaction with diethanolamine can form a stable adduct that often crystallizes readily. reddit.com The pure boronic acid can then be regenerated by treating the adduct with acid.

The selection of the most appropriate purification method depends on the scale of the synthesis, the nature of the impurities, and the physical properties of the final compound.

Reactivity Profiles and Mechanistic Investigations of 3 Ethoxy 5 Formylphenylboronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the cornerstone of the compound's utility in various chemical transformations, largely dictated by the electron-deficient nature of the boron atom.

The boron atom in 3-Ethoxy-5-formylphenylboronic acid possesses a vacant p-orbital, rendering it a Lewis acid. This allows it to readily accept a pair of electrons from Lewis bases, such as hydroxide (B78521) ions or other nucleophiles. This interaction leads to the formation of a tetrahedral boronate complex, [R-B(OH)₃]⁻. The formation of this anionic boronate species is a critical step in many reactions involving boronic acids, including the renowned Suzuki-Miyaura cross-coupling reaction. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent.

It is important to note that steric factors can also play a role in boronate complex formation. In cases of significant steric hindrance around the boronic acid group, the approach of a nucleophile can be impeded, thereby inhibiting complex formation nih.gov. For this compound, the substituents are in the meta positions relative to the boronic acid, suggesting that steric inhibition from these groups is likely to be minimal.

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols and other bidentate oxygen nucleophiles to form cyclic boronate esters. This reversible nature is the basis for their use in sensors for saccharides and other diol-containing molecules. The stability of the resulting cyclic boronate ester is dependent on several factors, including the structure of the diol, the pH of the medium, and the electronic properties of the arylboronic acid.

Boronate esters can undergo hydrolysis to regenerate the boronic acid and the corresponding alcohol. This reaction is typically reversible and its equilibrium can be shifted by controlling the reaction conditions, such as the concentration of water. The hydrolysis of boronic esters back to the boronic acid can be achieved under certain conditions using reagents like thionyl chloride and pyridine (B92270) wikipedia.org. Conversely, arylboronic acids can be converted to boronate esters through transesterification with an alcohol, often in the presence of a dehydrating agent to drive the reaction forward.

| Reaction Type | Description | Key Factors |

| Boronate Complex Formation | Reaction with Lewis bases (e.g., OH⁻) to form a tetrahedral boronate species. | Lewis acidity of boron, pH, steric hindrance. |

| Boronate Ester Formation | Reversible covalent bonding with diols to form cyclic esters. | Diol structure, pH, electronic effects. |

| Hydrolysis | Cleavage of boronate esters to yield the boronic acid and alcohol. | Water concentration, pH, catalysts. |

| Transesterification | Conversion of a boronic acid to a boronate ester with an alcohol. | Dehydrating agent, alcohol used. |

Reactivity of the Formyl Group in the Context of Boronic Acid Functionality

The aldehyde (formyl) group at the 3-position of the phenyl ring introduces a second reactive site, enabling a range of transformations characteristic of aldehydes.

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases wikipedia.org. This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The general structure of a Schiff base is R¹R²C=NR³ wikipedia.org. In the case of this compound, reaction with a primary amine (R-NH₂) would yield the corresponding imine derivative.

Schiff bases are versatile intermediates in organic synthesis and can participate in various further reactions. They are also important in coordination chemistry, where they can act as ligands for metal ions wikipedia.org. The presence of the boronic acid moiety on the same molecule opens up possibilities for creating complex structures and materials with unique properties. For instance, the resulting Schiff base could be used in the synthesis of novel ligands for catalysis or as building blocks for metal-organic frameworks (MOFs) wikipedia.org.

The presence of both a formyl group and a boronic acid on the same phenyl ring creates the potential for intramolecular interactions and cyclization. Specifically, the ortho- and para-isomers of formylphenylboronic acid are known to exist in equilibrium with their cyclic tautomers, known as oxaboroles. While this compound is a meta-substituted isomer, the possibility of intramolecular interactions, particularly under specific reaction conditions or in the presence of certain reagents, cannot be entirely ruled out, although direct cyclization to a stable oxaborole is less likely than with the ortho isomer.

Applications of 3 Ethoxy 5 Formylphenylboronic Acid in Metal Catalyzed Cross Coupling Reactions

Suzuki-Miyaura Coupling: Optimization and Scope with 3-Ethoxy-5-formylphenylboronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.

Catalytic Systems and Ligand Effects in C-C Bond Formation

For a hypothetical Suzuki-Miyaura reaction involving this compound, the choice of catalytic system would be critical. Typically, a palladium(0) species, generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), is employed. The selection of the ligand is paramount in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.

Commonly used phosphine-based ligands range from simple triarylphosphines like triphenylphosphine (B44618) to more sophisticated, sterically hindered, and electron-rich biarylphosphines such as SPhos, XPhos, and RuPhos. The electronic and steric properties of the ligand influence the efficiency of the catalytic cycle. For an electronically-diverse substrate like this compound, which contains both an electron-donating ethoxy group and an electron-withdrawing formyl group, ligand screening would be essential to optimize reaction yields and minimize side reactions.

A typical, yet unverified, reaction setup would involve the boronic acid, an aryl halide, a palladium source, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling

| Palladium Precatalyst | Ligand | Base | Solvent |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/Water |

| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/Water |

This table represents common catalytic systems for Suzuki-Miyaura reactions and is not based on specific experimental data for this compound.

Mechanistic Aspects of Transmetalation Involving this compound

The transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of the organic group from the boron atom to the palladium center. This process is generally considered the rate-determining step in many Suzuki-Miyaura couplings. The reaction is typically initiated by the activation of the boronic acid by a base to form a more nucleophilic boronate species.

In the case of this compound, the base would react with the boronic acid to form a trivalent or tetravalent boronate complex. This complex then reacts with the palladium(II) halide intermediate, formed after oxidative addition, to transfer the 3-ethoxy-5-formylphenyl group to the palladium, generating an arylpalladium(II) species and displacing the halide. The nature of the base and the solvent can significantly influence the rate and efficiency of this step. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring of the boronic acid could influence the electronic density at the ipso-carbon, potentially affecting the kinetics of the transmetalation process.

Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Reactions

One of the key advantages of the Suzuki-Miyaura coupling is its broad substrate scope and high functional group tolerance. A wide variety of aryl, heteroaryl, vinyl, and even alkyl halides can be coupled with organoboron reagents. The reaction is generally tolerant of many functional groups, including esters, ketones, amides, and nitriles.

The this compound molecule contains an aldehyde (formyl) group, which can be sensitive under certain reaction conditions. However, modern Suzuki-Miyaura protocols often exhibit excellent chemoselectivity, and it is plausible that the formyl group would be tolerated, allowing for the synthesis of biaryl compounds containing this functionality. The ethoxy group is generally stable under these conditions. The successful coupling would depend on a carefully optimized system that avoids side reactions involving the aldehyde, such as reduction or condensation.

Other Transition Metal-Catalyzed Reactions Employing this compound

While the Suzuki-Miyaura reaction is the most common application for boronic acids, they can also participate in other transition metal-catalyzed transformations.

Chan-Evans-Lam Coupling

The Chan-Evans-Lam (CEL) coupling reaction forms carbon-heteroatom bonds, typically C-N or C-O bonds, using a copper catalyst. It couples boronic acids with amines or alcohols. This reaction is attractive due to the use of relatively inexpensive copper catalysts and often milder reaction conditions compared to palladium-catalyzed C-N and C-O coupling reactions.

Theoretically, this compound could be used in a CEL reaction to synthesize aryl amines or aryl ethers. For example, its reaction with an amine (R₂NH) in the presence of a copper catalyst, a base, and an oxidant (often air) could yield 3-ethoxy-5-formyl-N,N-dialkylaniline derivatives. Similarly, coupling with an alcohol or phenol (B47542) could produce the corresponding aryl ether. The aldehyde functionality would need to be compatible with the reaction conditions, which are typically oxidative.

Table 2: Potential Chan-Evans-Lam Coupling Partners for this compound

| Coupling Partner | Product Type |

| Primary/Secondary Amines | Aryl Amines |

| Alcohols/Phenols | Aryl Ethers |

| Amides/Carbamates | N-Aryl Amides/Carbamates |

This table illustrates the potential synthetic utility and is not based on documented reactions of this compound.

Heck Reactions and Related Arylation Processes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The traditional Heck reaction does not directly employ boronic acids as the arylating agent. However, variations of Heck-type reactions, sometimes referred to as oxidative Heck reactions or Heck-Miyaura reactions, can involve boronic acids.

In a potential oxidative Heck-type reaction, this compound could react with an alkene in the presence of a palladium catalyst and an oxidant to form a substituted alkene. The oxidant is required to regenerate the active Pd(II) catalyst. The regioselectivity and stereoselectivity of the alkene addition would be key considerations. The formyl and ethoxy groups on the phenyl ring could influence the electronic properties of the arylating species and thus the outcome of the reaction. However, no specific examples of this compound being used in Heck or related arylation processes have been found in the surveyed literature.

Catalytic Roles of 3 Ethoxy 5 Formylphenylboronic Acid and Its Derivatives

Organocatalytic Properties of Boronic Acid Moieties in Dehydration and Condensation Reactions

Arylboronic acids have emerged as effective organocatalysts for dehydration and condensation reactions, a role in which 3-Ethoxy-5-formylphenylboronic acid is poised to be similarly active. The Lewis acidic nature of the boron atom is key to this catalytic function. It can activate carboxylic acids towards nucleophilic attack by forming a reactive acylboronate intermediate. This activation facilitates reactions that would otherwise require harsh conditions or the use of stoichiometric coupling reagents, which generate significant waste. acs.org

The catalytic cycle for a generic arylboronic acid-catalyzed amidation, a classic example of a dehydration condensation reaction, is initiated by the reaction between the carboxylic acid and the arylboronic acid. This step forms a mixed anhydride (B1165640) intermediate. nih.gov This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, leading to the formation of the desired amide and regeneration of the boronic acid catalyst. The efficiency of this process is often enhanced by azeotropic reflux conditions to remove water, the sole byproduct, thus driving the equilibrium towards product formation. nih.govresearchgate.net

The specific substituents on the phenyl ring of the boronic acid play a crucial role in modulating its catalytic activity. Electron-withdrawing groups tend to increase the Lewis acidity of the boron center, enhancing its ability to activate carboxylic acids. In the case of this compound, the formyl group (-CHO) acts as an electron-withdrawing group, which is expected to enhance its catalytic prowess in dehydration reactions. Conversely, the ethoxy group (-OCH2CH3) is an electron-donating group, which might temper this effect to some extent. This electronic interplay could allow for a fine-tuning of the catalyst's reactivity and selectivity. For instance, in the dehydration of 4-formylphenylboronic acid, the formyl group facilitates the formation of the corresponding boroxine (B1236090), 2,4,6-tris(4-formylphenyl)boroxine, a cyclic anhydride. researchgate.net

Some boronic acid catalysts have been shown to work cooperatively with other agents, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), to further accelerate dehydrative condensation reactions. nih.gov This cooperative catalysis approach has proven to be highly effective for the synthesis of amides from a wide range of carboxylic acids and amines. nih.gov

Integration into Heterogeneous Catalytic Systems

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, this compound and its derivatives can be integrated into heterogeneous systems. This is typically achieved by immobilizing the boronic acid onto a solid support, which can then be easily recovered after the reaction.

Silica (B1680970) is a commonly employed support material due to its high surface area, mechanical stability, and chemical inertness. samaterials.com The immobilization of functionalized phenylboronic acids onto silica has been successfully demonstrated. nih.gov A general and effective method for this immobilization is through silylation. This process involves modifying the silica surface with a silane (B1218182) coupling agent that can then react with a suitable functional group on the boronic acid molecule. For instance, the surface of silica can be functionalized with amino groups using (3-aminopropyl)triethoxysilane (APTES). arabjchem.org The resulting amino-functionalized silica can then be used to anchor the boronic acid.

In the case of this compound, the formyl group provides a convenient handle for immobilization. It can readily react with the surface amine groups to form an imine linkage, thus covalently attaching the boronic acid to the silica support.

Another promising support material is magnetic nanoparticles (e.g., Fe3O4). These materials offer the significant advantage of easy separation from the reaction mixture using an external magnetic field. The nanoparticles can be coated with a layer of silica to enhance their stability and provide a surface for further functionalization, similar to the process described for silica supports. mdpi.com

| Support Material | Immobilization Strategy | Key Advantages |

|---|---|---|

| Silica (SiO2) | Surface functionalization with silane coupling agents (e.g., APTES) followed by reaction with the formyl group of the boronic acid. | High surface area, mechanical and thermal stability, well-established surface chemistry. samaterials.com |

| Magnetic Nanoparticles (e.g., Fe3O4) | Coating with silica followed by functionalization and immobilization of the boronic acid. | Facile separation from the reaction mixture using an external magnet, high surface area-to-volume ratio. mdpi.com |

Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. arabjchem.orgmdpi.com In a heterogeneous setup, a silica-supported palladium catalyst can be employed in conjunction with a boronic acid in solution. arabjchem.org

Alternatively, a more advanced approach involves a system where the boronic acid itself is part of the immobilized ligand that coordinates to the palladium center. While direct research on using immobilized this compound as a ligand in this manner is not extensively documented, the principles are well-established with other functionalized ligands. For example, silica-supported Schiff base palladium catalysts have been shown to be highly effective in Suzuki-Miyaura reactions. arabjchem.org

In a hypothetical system, the immobilized this compound could first be modified, for example, by converting the formyl group into a different coordinating group if necessary, to create a bidentate or tridentate ligand on the silica surface. This supported ligand would then chelate palladium ions, which are subsequently reduced to form catalytically active palladium(0) nanoparticles. Such a catalyst would benefit from the stability offered by the support and the specific electronic and steric environment provided by the boronic acid ligand. These supported palladium catalysts are known to be efficient, stable, and reusable for various C-C bond-forming reactions, contributing to cleaner and more sustainable chemical processes. matthey.com

| Reaction Type | Role of Supported Boronic Acid | Illustrative Reactants | Potential Products |

|---|---|---|---|

| Suzuki-Miyaura Coupling | As a reactant with a supported palladium catalyst. | Aryl halide and this compound | Biaryl compounds |

| Suzuki-Miyaura Coupling | As part of the immobilized ligand for the palladium catalyst. | Aryl halide and a different boronic acid | Biaryl compounds |

Advanced Applications of 3 Ethoxy 5 Formylphenylboronic Acid in Organic Synthesis and Materials Science

Building Block for the Construction of Complex Organic Molecules

The unique combination of a reactive aldehyde and a versatile boronic acid makes 3-ethoxy-5-formylphenylboronic acid a valuable building block in the synthesis of complex organic molecules, including macrocycles and pharmaceutically relevant scaffolds. The formyl group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. Simultaneously, the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions.

While specific examples of the total synthesis of complex natural products using this compound are not extensively documented, the utility of formylphenylboronic acids in general is well-established. For instance, formylphenylboronic acids have been utilized in the synthesis of chalcone-boronic acid compounds. nih.gov The diversity-oriented synthesis of macrocycles, a class of molecules with significant therapeutic potential, often relies on building blocks with orthogonal reactive sites. nih.govnih.govcam.ac.uk The formyl and boronic acid groups of this compound offer such orthogonality, enabling sequential or one-pot multi-component reactions to construct intricate molecular architectures. A patent has highlighted the preparation of highly pure formylphenylboronic acids for use as precursors for liquid-crystalline compounds and as pharmaceutical intermediates. gsu.edu

Table 1: Potential Reactions of this compound in Complex Molecule Synthesis

| Reaction Type | Functional Group Involved | Potential Product Type |

| Suzuki-Miyaura Coupling | Boronic Acid | Biaryl-containing macrocycles |

| Reductive Amination | Formyl Group | Amine-functionalized boronic acids |

| Wittig Reaction | Formyl Group | Stilbene-containing boronic acids |

| Aldol Condensation | Formyl Group | α,β-Unsaturated carbonyl compounds |

Scaffold for the Synthesis of Functionalized Biaryls and Related Compounds

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Arylboronic acids are key components in these reactions. nih.govmdpi.com this compound, with its boronic acid functionality, is an ideal scaffold for the synthesis of functionalized biaryls. The reaction involves the coupling of the boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. nih.gov

The resulting biaryl compounds, retaining the formyl and ethoxy groups, are themselves versatile intermediates for further functionalization. The formyl group can be converted to other functionalities, such as alcohols, carboxylic acids, or amines, allowing for the generation of a diverse library of biaryl derivatives from a single precursor. While specific studies detailing the use of this compound in Suzuki-Miyaura reactions are not readily found, the reaction is broadly applicable to a wide range of substituted phenylboronic acids. aobchem.com The synthesis of biaryl analogs through this method is a common strategy in the development of anti-inflammatory and analgesic agents. nih.gov

Development of Conjugated Systems and Advanced Polymers Incorporating this compound

Conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and unique optoelectronic properties. Boronic acids can be incorporated into polymeric structures, leading to materials with applications in sensors, electronics, and medicine. core.ac.uk

The bifunctionality of this compound makes it a promising monomer for the synthesis of conjugated polymers. The boronic acid group can be used in Suzuki polycondensation reactions, a common method for preparing polyphenylenes. The formyl group can be utilized in condensation polymerizations, for example, with diamines to form polyimines (Schiff bases), which are also conjugated systems. The incorporation of the ethoxy group can enhance the solubility and processability of the resulting polymers. While there is a lack of specific research on polymers derived from this compound, the general strategies for synthesizing boronic acid-containing polymers are well-developed. core.ac.uk

Applications in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.govbldpharm.com They are constructed from organic building blocks linked by strong covalent bonds. The predictable and ordered nature of COFs makes them promising materials for gas storage, separation, and catalysis. Boronic acids are frequently used as building blocks in the synthesis of COFs, typically through the formation of boroxine (B1236090) or boronate ester linkages.

The formyl group on this compound provides an additional site for covalent bond formation, for example, through imine condensation with amine linkers. This allows for the construction of multi-functional COFs. While no COFs have been explicitly reported using this compound, other formylphenylboronic acids have been successfully employed in the synthesis of porous organic polymers. bldpharm.comdrugdiscoverytrends.com The synthesis of porous organic polymers can be achieved through various methods, including Suzuki coupling and Schiff-base condensation. drugdiscoverytrends.com

Table 2: Potential Role of this compound in Porous Materials

| Material Type | Linkage Chemistry | Potential Application |

| Covalent Organic Framework (COF) | Boroxine or Boronate Ester Formation | Gas Storage, Catalysis |

| Porous Aromatic Framework (PAF) | Suzuki Coupling | Gas Separation |

| Conjugated Microporous Polymer (CMP) | Schiff-Base Condensation | Sensing, Heterogeneous Catalysis |

Surface Functionalization and Hybrid Material Design for Specific Recognition

The functional groups of this compound make it a candidate for the surface functionalization of materials and the design of hybrid materials for specific recognition applications. Boronic acids are known to form reversible covalent bonds with diols, a functionality present in carbohydrates. nih.gov This interaction forms the basis of sensors for saccharides and for targeting glycosylated biomolecules. nih.govrsc.org

By immobilizing this compound onto a solid support, such as silica (B1680970) or a polymer, a material with the ability to selectively bind carbohydrates can be created. The formyl group can be used to anchor the molecule to the surface through various chemical reactions. Such functionalized surfaces could find applications in glycoprotein (B1211001) enrichment for proteomics, cell imaging, and the development of diagnostic devices. rsc.org While the direct use of this compound for these purposes has not been detailed, the principle of using boronic acid-functionalized materials for carbohydrate recognition is a well-established and active area of research. gsu.edunih.gov

Analytical Characterization and Theoretical Investigations in Research on 3 Ethoxy 5 Formylphenylboronic Acid

Spectroscopic Analysis of Structure and Reactivity

Spectroscopic methods are fundamental in the characterization of 3-Ethoxy-5-formylphenylboronic acid, providing insights into its molecular structure and how it changes during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. By analyzing the spectra of ¹H, ¹³C, and ¹¹B nuclei, researchers can map out the connectivity of atoms and the electronic environment of different parts of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the formyl proton, and the ethoxy group protons. The aromatic protons would appear as multiplets in the downfield region, with their specific chemical shifts and coupling constants determined by their positions relative to the electron-withdrawing formyl group and the electron-donating ethoxy group. The formyl proton (CHO) would be a singlet further downfield, typically around 10 ppm. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic ethyl pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the formyl group is expected to have the highest chemical shift (downfield). The aromatic carbons would appear in a range of chemical shifts influenced by the substituents. The carbon attached to the boron atom (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation. nih.gov The two carbons of the ethoxy group would be found in the upfield region of the spectrum.

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for studying the environment of the boron atom. For a tricoordinate boronic acid like this compound, a single, relatively broad resonance is expected. The chemical shift provides information about the electronic state of the boron atom. mdpi.com For instance, in related phenylboronic acids, the ¹¹B chemical shift is typically observed in the range of 27-31 ppm in non-coordinating solvents. nih.govsigmaaldrich.com The addition of a Lewis base can cause an upfield shift, indicating a change in coordination from trigonal to tetrahedral. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a non-coordinating solvent. Note: These are estimated values based on data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Formyl-H | ~9.9 | - |

| Aromatic-H | ~7.5 - 8.2 | - |

| Ethoxy-CH₂ | ~4.1 (quartet) | ~64 |

| Ethoxy-CH₃ | ~1.4 (triplet) | ~15 |

| Formyl-C | - | ~192 |

| Aromatic-C | - | ~115 - 160 |

| C-B (ipso) | - | (broad or not observed) |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Structural Elucidation and Reaction Monitoring

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the formyl group. The O-H stretching of the boronic acid group would appear as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the ranges of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-O stretching of the ethoxy group would likely appear in the 1200-1300 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenylboronic acids typically exhibit absorption maxima in the UV region. The presence of the formyl and ethoxy groups on the phenyl ring will influence the position and intensity of these absorptions. Changes in the UV-Vis spectrum, for example upon changing the pH, can be used to determine the pKa of the boronic acid. mdpi.com

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound. Note: These are predicted values based on functional group analysis.

| Spectroscopic Technique | Functional Group | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy (cm⁻¹) | O-H (Boronic Acid) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 | |

| C=O (Formyl) | ~1700 | |

| C=C (Aromatic) | 1450-1600 | |

| C-O (Ethoxy) | 1200-1300 | |

| UV-Vis Spectroscopy (nm) | π → π* transitions | ~250-300 |

Mass Spectrometry Techniques in Research

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₉H₁₁BO₄, corresponding to a molecular weight of approximately 194.0 g/mol . aobchem.comcookechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the loss of the ethoxy group, the formyl group, or water molecules from the boronic acid moiety would result in characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported, studies on the closely related 3-formylphenylboronic acid offer valuable insights. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and to provide a deeper understanding of the properties of molecules like this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, conformational preferences, and reactivity of phenylboronic acids. nih.govresearchgate.netunair.ac.id By solving the electronic Schrödinger equation within the DFT framework, researchers can obtain valuable information about the molecule's properties.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This allows for the prediction of bond lengths and angles, which can be compared with experimental data if available.

Analyze the conformational landscape: Phenylboronic acids can exist in different conformations due to rotation around the C-B bond. DFT can determine the relative energies of these conformers. nih.govnih.gov

Calculate spectroscopic properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment.

Investigate electronic properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. These parameters provide insights into the molecule's reactivity, including its acidity and ability to interact with other molecules. For instance, the acidity (pKa) of substituted phenylboronic acids has been successfully predicted using computational models. mdpi.comresearchgate.netunair.ac.id The presence of the electron-withdrawing formyl group and the electron-donating ethoxy group at the meta positions will have a combined effect on the electronic properties of the phenyl ring and the acidity of the boronic acid group.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the interactions between molecules. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of phenylboronic acids has been the subject of such investigations, particularly concerning their interactions with saccharides and glycoproteins. These studies offer a foundational understanding that can be extrapolated to hypothesize the behavior of this compound.

For instance, MD simulations have been instrumental in elucidating the binding mechanisms between phenylboronic acids and sialic acid, a sugar molecule often overexpressed on the surface of cancer cells. acs.org These simulations can reveal the specific atomic-level interactions, such as hydrogen bonding and van der Waals forces, that govern the stability of the complex formed between the boronic acid group and the diol moieties of the saccharide. The binding energy between a biantennary phenylboronic acid and sialic acid has been calculated to be significant, indicating a strong and spontaneous interaction. acs.org

In a typical MD simulation setup for a phenylboronic acid derivative interacting with a biological target, the system would be solvated in a water box, and the simulation would be run for a sufficient duration to observe stable binding events. The analysis of the resulting trajectory would provide data on:

Binding affinity: Calculated through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Interaction hotspots: Identifying the key amino acid residues or sugar moieties involved in the binding.

Conformational changes: Observing how the structures of both the ligand and the receptor adapt upon binding.

While awaiting dedicated MD studies on this compound, the existing research on related compounds provides a solid framework for predicting its interaction patterns. The presence of the ethoxy and formyl groups would undoubtedly influence its electronic and steric properties, which in turn would affect its binding profile.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity, respectively. As with molecular dynamics simulations, specific QSAR and QSRR models for this compound are not readily found in the current body of scientific literature. However, the principles of these methods have been applied to the broader family of phenylboronic acid derivatives.

QSAR studies on phenylboronic acids have been particularly relevant in the context of their development as inhibitors of enzymes like β-lactamases, which are responsible for antibiotic resistance. nih.gov In such studies, a series of phenylboronic acid derivatives with varying substituents are synthesized and their inhibitory activity is measured. Subsequently, various molecular descriptors for each compound are calculated. These descriptors can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment) which would be influenced by the electron-withdrawing formyl group and the electron-donating ethoxy group in this compound.

Steric descriptors: (e.g., molecular volume, surface area) which would account for the size and shape of the substituents.

Hydrophobic descriptors: (e.g., logP) which quantify the molecule's lipophilicity.

By employing statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model is built that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

QSRR studies, on the other hand, would focus on correlating the structural features of this compound with its chemical reactivity, such as its pKa value or its reactivity in specific chemical reactions like the Suzuki-Miyaura coupling. The electronic effects of the ethoxy and formyl groups on the boronic acid moiety would be a key focus of such an investigation.

The table below illustrates the types of molecular descriptors that would be relevant in a hypothetical QSAR/QSRR study of this compound and related compounds.

| Descriptor Type | Example Descriptor | Potential Influence of Substituents |

| Electronic | Hammett constant (σ) | The formyl group is electron-withdrawing, while the ethoxy group is electron-donating. |

| Steric | Molar Refractivity (MR) | The size of the ethoxy group would contribute to the overall steric bulk. |

| Topological | Wiener Index | Describes the branching and overall shape of the molecule. |

| Quantum Chemical | HOMO/LUMO energies | Relate to the molecule's ability to donate or accept electrons in a reaction. |

While awaiting specific experimental and computational data for this compound, the established methodologies of QSAR and QSRR provide a clear roadmap for future research to quantitatively understand its structure-function relationships.

Future Perspectives and Emerging Research Directions for 3 Ethoxy 5 Formylphenylboronic Acid

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-Ethoxy-5-formylphenylboronic acid and its derivatives is expected to be heavily influenced by the principles of green chemistry. Researchers are actively seeking to develop methodologies that are not only efficient but also environmentally benign. A promising avenue lies in the ipso-hydroxylation of arylboronic acids, a process that can be achieved under mild and green conditions. For instance, a highly efficient protocol has been developed for the synthesis of substituted phenols from arylboronic acids using aqueous hydrogen peroxide as the oxidant in ethanol, a green solvent. This method boasts a remarkably short reaction time of just one minute at room temperature and avoids the need for chromatographic purification, making it scalable and sustainable. The application of such a protocol to precursors of this compound could significantly reduce the environmental footprint of its synthesis.

Another key area of development is the direct C-H borylation of aromatic compounds. While traditional methods for introducing a boronic acid group often involve multi-step sequences with harsh reagents, recent advancements in catalysis are enabling more direct and atom-economical routes. The use of transition metal catalysts, for example, allows for the direct functionalization of C-H bonds, offering a more streamlined and greener pathway to substituted phenylboronic acids. Future research will likely focus on optimizing these catalytic systems for substrates like 3-ethoxybenzaldehyde (B1676413) to produce this compound in a more sustainable manner.

The table below summarizes potential green synthesis strategies applicable to this compound.

| Synthesis Strategy | Key Features | Potential Advantages |

| Ipso-hydroxylation of Boronic Acid Precursors | Mild reaction conditions, green solvents (e.g., ethanol), use of H₂O₂ as an oxidant. | Reduced waste, shorter reaction times, high yields, no need for complex ligands. |

| Direct C-H Borylation | Transition-metal catalyzed, direct functionalization of the aromatic ring. | High atom economy, fewer synthetic steps, potential for high regioselectivity. |

| Flow Chemistry | Continuous processing, precise control over reaction parameters. | Improved safety, scalability, and efficiency; potential for integration of synthesis and purification. |

Expanding the Scope of Catalytic Applications and Catalyst Design

The dual functionality of this compound presents significant opportunities in the design of novel bifunctional catalysts. The boronic acid group can act as a Lewis acid or participate in transmetalation cycles, while the aldehyde group can engage in various condensation and bond-forming reactions. This opens the door to designing catalysts for cascade reactions where both functionalities play a synergistic role.

One emerging area is the use of aminoboronic acids as bifunctional organocatalysts. nih.gov While this compound is not an aminoboronic acid, its aldehyde group can be readily converted to an amine or a derivative thereof, creating a new class of bifunctional catalysts. These catalysts have shown promise in direct amide formation and asymmetric aldol (B89426) reactions. nih.gov The strategic placement of the ethoxy and boronic acid groups relative to the formyl group could allow for the design of catalysts with unique stereochemical control.

Furthermore, the boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. mdpi.com Future research will likely explore the use of this compound in the synthesis of complex organic molecules where the aldehyde group is retained for subsequent transformations. This could involve the development of new palladium catalyst systems that are compatible with the aldehyde functionality or the use of protective group strategies. The development of water-soluble palladium/phosphine (B1218219) catalytic systems for aqueous Suzuki-Miyaura reactions further expands the green credentials and applicability of this chemistry. mdpi.com

Rational Design of Next-Generation Biologically Active Molecules

Boronic acids have gained significant traction in medicinal chemistry, with several FDA-approved drugs, such as the anticancer agent bortezomib, featuring this functional group. nih.gov The ability of the boronic acid to form reversible covalent bonds with diols, present in many biological molecules like sugars and glycoproteins, is a key aspect of their biological activity. nih.gov The aldehyde group in this compound provides a versatile handle for the synthesis of a diverse library of potential drug candidates.

One promising direction is the development of novel enzyme inhibitors. The boronic acid can act as a transition-state analogue inhibitor for serine proteases, while the rest of the molecule can be tailored to enhance binding affinity and selectivity for a specific enzyme target. For example, the replacement of an aldehyde moiety in peptide inhibitors with a boronic acid has been shown to resolve issues of rapid dissociation and lack of specificity. nih.gov The aldehyde group of this compound can be used as a starting point for the elaboration of peptide or other recognition motifs.

Furthermore, formylphenylboronic acids have been investigated for their antimicrobial properties. mdpi.comnih.gov Some studies have shown that these compounds can isomerize to form cyclic 3-hydroxybenzoxaboroles, which have demonstrated antifungal activity by inhibiting leucyl-tRNA synthetase. mdpi.comnih.gov The substitution pattern of this compound could influence this equilibrium and its potential as an antimicrobial agent. Docking studies could be employed to predict the binding of its cyclic isomer to the active sites of microbial enzymes. mdpi.com

The table below outlines potential therapeutic applications based on the structure of this compound.

| Therapeutic Area | Rationale | Potential Mechanism of Action |

| Oncology | Boronic acids are known proteasome inhibitors. | Reversible covalent inhibition of serine proteases in the proteasome. |

| Antibacterial/Antifungal | Formylphenylboronic acids can exhibit antimicrobial activity. | Inhibition of essential enzymes like leucyl-tRNA synthetase through the formation of a cyclic benzoxaborole. |

| Anti-inflammatory | Boronic acids can modulate inflammatory pathways. | Interaction with glycoproteins and enzymes involved in inflammation. |

| Neurological Disorders | Potential to target enzymes implicated in neurodegenerative diseases. | Design of specific enzyme inhibitors based on the bifunctional scaffold. |

Integration into Smart Materials and Responsive Systems

The unique chemical properties of boronic acids make them ideal components for the creation of "smart" materials that can respond to specific environmental stimuli. A significant area of research is the development of glucose-responsive polymers for applications such as self-regulated insulin (B600854) delivery systems. mdpi.comrsc.org These materials are typically based on polymers functionalized with phenylboronic acid, which can bind to the diol groups of glucose. This binding event can trigger a change in the polymer's properties, such as swelling or dissolution, leading to the release of encapsulated insulin. mdpi.comrsc.org

The aldehyde functionality of this compound offers a convenient point of attachment for incorporating it into polymer backbones or for grafting it onto the surface of other materials. This could be achieved through reactions such as condensation with amine- or hydroxyl-functionalized polymers. The ethoxy group can also be used to fine-tune the hydrophobicity and responsiveness of the resulting material.

Another exciting prospect is the development of responsive hydrogels. rsc.orgutwente.nl Boronic acid-containing polymers can form hydrogels through dynamic covalent crosslinking with diol-containing polymers like polyvinyl alcohol (PVA). utwente.nl These hydrogels can exhibit self-healing properties and their mechanical properties can be modulated by changes in pH, temperature, or the concentration of competing diols like glucose. utwente.nl The bifunctional nature of this compound could be exploited to create multi-responsive hydrogels with tailored properties for applications in drug delivery, tissue engineering, and soft robotics.

Advanced Computational Insights for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational methods can provide valuable insights into its properties and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to investigate the geometric and electronic structure of the molecule. researchgate.net This can help in understanding its reactivity and in predicting the outcomes of chemical reactions. For instance, computational studies can be used to determine the pKa of the boronic acid, a crucial parameter for its application in biological systems and as a catalyst. mdpi.commdpi.com It has been shown that computational methods can predict the pKa of arylboronic acids, though accuracy can be challenging. mdpi.commdpi.com

Furthermore, molecular modeling and docking studies can be employed to predict the binding of this compound and its derivatives to biological targets such as enzymes. mdpi.com This can aid in the rational design of new drugs by identifying key interactions and suggesting modifications to improve binding affinity and selectivity. Computational analyses have also been used to understand the oxidative stability of boronic acids, revealing that diminishing electron density on the boron atom can enhance stability. nih.gov Such insights are critical for designing robust boronic acid-based drugs and materials for use in biological environments. nih.gov

The table below details the types of computational methods and their potential applications for research on this compound.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Calculation of geometric and electronic structure, vibrational frequencies. | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. researchgate.net |

| pKa Prediction | Calculation of the acidity constant of the boronic acid group. | Understanding its behavior in different pH environments, crucial for biological and catalytic applications. mdpi.commdpi.com |

| Molecular Docking | Simulation of the binding of the molecule to the active site of a protein. | Prediction of binding affinity and mode, guiding the design of enzyme inhibitors. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving the boronic acid. | Detailed understanding of the catalytic mechanism and transition states. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of polymers and materials containing the molecule. | Insights into the dynamics of responsive materials and drug release mechanisms. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethoxy-5-formylphenylboronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. For example, the formyl group can be introduced via Vilsmeier-Haack formylation, followed by ethoxy substitution using nucleophilic aromatic substitution or palladium-catalyzed coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact yield. For instance, anhydrous conditions and inert atmospheres (argon/nitrogen) are essential to prevent boronic acid degradation . Purification often employs recrystallization or column chromatography, with yields ranging from 40–70% depending on steric hindrance from substituents .

Q. How can researchers effectively characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the presence of the ethoxy (-OCHCH) and formyl (-CHO) groups. The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while ethoxy protons resonate as a quartet near δ 1.3–1.5 ppm .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) can verify purity (>95%) and molecular weight (e.g., [M+H] at m/z 224.1) .

- FT-IR : Peaks at ~1680 cm (C=O stretch) and ~3200–3400 cm (B-OH stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies can be employed to mitigate steric hindrance and electronic effects in Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : The electron-withdrawing formyl group deactivates the boronic acid, reducing reactivity. Strategies include:

- Catalyst Optimization : Use Pd(PPh) or XPhos Pd G3 with higher ligand steric bulk to enhance turnover .

- Solvent/Base Systems : Polar aprotic solvents (DME) with CsCO improve solubility and reduce aggregation .

- Microwave-Assisted Synthesis : Short reaction times (30–60 min at 100°C) minimize decomposition .

Q. How do the formyl and ethoxy substituents on the phenyl ring influence the compound's reactivity and stability under different pH conditions?

- Methodological Answer :

- pH-Dependent Stability : The boronic acid group undergoes hydrolysis to borate at pH > 8, while the formyl group is prone to oxidation. Buffered solutions (pH 6–7) in THF/HO mixtures stabilize the compound .

- Electronic Effects : The ethoxy group (+M effect) slightly activates the ring toward electrophilic substitution, whereas the formyl group (-I effect) directs cross-coupling reactions to the para position .

Q. What are the common sources of contradictory data in reported reaction outcomes with this compound, and how can they be resolved methodologically?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Side products from incomplete formylation or ethoxylation can skew results. LC-MS tracking of intermediates is recommended .

- Solvent Anhydrousness : Trace water degrades boronic acids. Use of molecular sieves or rigorously dried solvents is critical .

- Catalyst Lot Variability : Batch-dependent Pd catalyst activity can be standardized using control reactions with 4-methoxyphenylboronic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.